Metaraminol tartrate

Description

Properties

IUPAC Name |

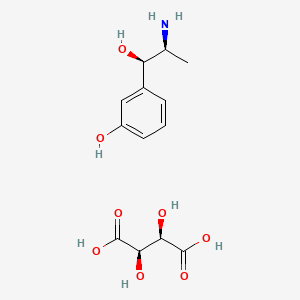

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENXSELNXQXCNT-IJYXXVHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54-49-9 (Parent) | |

| Record name | Metaraminol bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33402-03-8 | |

| Record name | Metaraminol bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33402-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaraminol bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033402038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaraminol bitartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metaraminol hydrogen (+)-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METARAMINOL BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4202M9P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Metaraminol Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaraminol is a potent sympathomimetic agent utilized primarily for the treatment of hypotension. Its hemodynamic effects are mediated through a dual mechanism of action: direct agonism at α1-adrenergic receptors and indirect action by stimulating the release of endogenous norepinephrine from presynaptic nerve terminals. This guide provides a detailed examination of these mechanisms, the downstream signaling pathways, quantitative pharmacodynamic data, and the experimental protocols used to elucidate its action. Furthermore, the molecular basis of tachyphylaxis associated with prolonged use is discussed.

Introduction

Metaraminol is a synthetic amine that is structurally similar to other sympathomimetic agents like phenylpropanolamine and ephedrine.[1] Clinically, it is employed to raise blood pressure in acute hypotensive states, particularly those associated with anesthesia.[1][2] Its efficacy stems from its ability to increase systemic vascular resistance.[3] Understanding the nuanced molecular interactions and physiological responses elicited by Metaraminol is critical for its optimal therapeutic use and for the development of novel vasopressor agents.

Core Mechanism of Action

Metaraminol's pressor effects are a composite of two distinct but synergistic actions on the sympathetic nervous system.

Direct Action: α1-Adrenergic Receptor Agonism

Metaraminol acts as a direct agonist at α1-adrenergic receptors located on the surface of vascular smooth muscle cells.[3][4] This interaction is the primary driver of its vasoconstrictive properties.

Signaling Pathway: The activation of α1-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs), initiates a well-defined intracellular signaling cascade[3]:

-

Gq Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated α subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, ultimately resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and vasoconstriction.[3]

At lower doses, Metaraminol may also exhibit some β1 receptor agonist activity, which contributes a positive inotropic effect on the heart.

Indirect Sympathomimetic Action

A significant component of Metaraminol's effect, particularly at clinically relevant doses, is its indirect action of releasing norepinephrine from sympathetic nerve endings.[1][2][3][5]

Mechanism of Norepinephrine Release: Metaraminol functions as a "false neurotransmitter".[6] It is taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET). Once inside, it is transported into synaptic vesicles by the vesicular monoamine transporter (VMAT), displacing norepinephrine from these storage sites.[6] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then acts on postsynaptic α1- and β1-adrenergic receptors to potentiate the vasoconstrictor and cardiac effects.

Tachyphylaxis

With prolonged or repeated administration, the effectiveness of Metaraminol can diminish, a phenomenon known as tachyphylaxis.[6][7] This is primarily attributed to the depletion of norepinephrine stores from the sympathetic nerve endings. As the readily releasable pool of norepinephrine is exhausted, the indirect component of Metaraminol's action wanes, leading to a reduced pressor response.[6]

Quantitative Pharmacodynamics

While specific Ki and EC50 values for Metaraminol are not extensively reported in readily available literature, its pharmacological profile is characterized by a predominant α1-adrenergic agonism with a lesser degree of β1-adrenergic activity.[1] The indirect effects, mediated by norepinephrine release, contribute significantly to its overall potency.

| Parameter | Receptor/Transporter | Value/Activity | Reference |

| Primary Target | α1-Adrenergic Receptor | Agonist | [2][3] |

| Secondary Target | β1-Adrenergic Receptor | Mild Agonist | [1] |

| Indirect Target | Norepinephrine Transporter (NET) | Substrate (leading to NE release) | [6] |

| Onset of Action (IV) | - | 1-2 minutes | [3] |

| Duration of Action | - | 20-60 minutes | [3] |

Experimental Protocols

The elucidation of Metaraminol's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for Receptor Affinity

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[8][9]

Methodology:

-

Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest (e.g., α1-AR) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.[8][10]

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-AR) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Metaraminol.[9][11]

-

Separation and Counting: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound.[8][10] The radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of Metaraminol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

In Vitro Smooth Muscle Contraction Assay

This functional assay measures the direct effect of Metaraminol on vascular smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of an artery (e.g., rat aorta) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.[12]

-

Isometric Tension Recording: One end of the tissue is fixed, and the other is connected to a force transducer to record isometric contractions.

-

Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of Metaraminol are added to the organ bath, and the resulting increase in tension is recorded.[12]

-

Data Analysis: The concentration of Metaraminol that produces 50% of the maximal contraction (EC50) is calculated to determine its potency as a vasoconstrictor.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Metaraminol.

Caption: Indirect sympathomimetic action of Metaraminol at the synapse.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. Metaraminol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. litfl.com [litfl.com]

- 4. droracle.ai [droracle.ai]

- 5. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. anaesthesianews.wordpress.com [anaesthesianews.wordpress.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Metaraminol Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaraminol tartrate is a potent sympathomimetic amine that exerts its pharmacological effects through a dual mechanism of action: direct agonism at α1-adrenergic receptors and indirect action by stimulating the release of norepinephrine from sympathetic nerve endings.[1][2][3] This dual activity results in significant peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[4][5] Clinically, it is primarily utilized for the prevention and treatment of acute hypotension, particularly in the settings of anesthesia and shock.[6] While its efficacy is well-established, a comprehensive understanding of its quantitative pharmacological profile is essential for its optimal use and for the development of novel therapeutics. This technical guide provides an in-depth review of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

Metaraminol's pressor effect is attributed to two primary mechanisms:

-

Direct α1-Adrenergic Receptor Agonism: Metaraminol directly binds to and activates α1-adrenergic receptors located on the vascular smooth muscle.[1][3][7] This activation initiates a downstream signaling cascade through the Gq protein-coupled pathway, leading to vasoconstriction.

-

Indirect Sympathomimetic Action: Metaraminol is taken up into sympathetic nerve terminals, where it displaces norepinephrine from storage vesicles.[1][2][8] The subsequent release of norepinephrine into the synaptic cleft enhances the activation of adrenergic receptors, further contributing to the vasoconstrictive response.

While the primary effects are mediated through α1-adrenergic receptors, some evidence suggests mild β1-adrenergic agonist activity, which may contribute to a positive inotropic effect on the heart.[1][3]

Signaling Pathway

The direct activation of α1-adrenergic receptors by Metaraminol initiates the phospholipase C (PLC) signaling pathway.

References

- 1. litfl.com [litfl.com]

- 2. Metaraminol - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]

- 7. droracle.ai [droracle.ai]

- 8. derangedphysiology.com [derangedphysiology.com]

Metaraminol Tartrate: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Metaraminol tartrate, a synthetic sympathomimetic amine, has long been a subject of interest in the fields of pharmacology and medicinal chemistry. Its primary clinical application lies in the treatment of hypotension, where it exerts its effects through a dual mechanism of action: directly as an agonist at α1-adrenergic receptors and indirectly by stimulating the release of norepinephrine from sympathetic nerve terminals.[1] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of metaraminol, offering a detailed analysis of the molecular features that govern its biological activity.

Core Molecular Structure and Key Pharmacophores

Metaraminol is a phenylethanolamine derivative with a chemical structure characterized by a phenyl ring, an ethanolamine side chain, and specific substitutions that are crucial for its pharmacological profile. The fundamental aspects of its SAR are rooted in the arrangement and nature of these functional groups.[2]

The key structural features influencing the activity of metaraminol include:

-

Phenolic Hydroxyl Group: The hydroxyl group at the meta-position of the phenyl ring is a critical determinant of metaraminol's direct α1-adrenergic receptor agonist activity.[2] This group is essential for high-affinity binding to the receptor.

-

Ethanolamine Side Chain: The ethanolamine moiety is a common feature of many adrenergic agonists. The hydroxyl group on the β-carbon of this side chain is important for receptor interaction and contributes to the molecule's intrinsic activity.

-

α-Methyl Group: The methyl group on the α-carbon of the ethylamine side chain confers resistance to metabolism by monoamine oxidase (MAO). This structural feature prolongs the duration of action of metaraminol compared to catecholamines that lack this substitution.

-

Amino Group: The primary amino group is essential for the indirect sympathomimetic activity of metaraminol. It facilitates the uptake of the molecule into sympathetic nerve terminals and subsequent displacement of norepinephrine from storage vesicles.[2]

Stereochemistry and Adrenergic Activity

Metaraminol has two chiral centers, leading to four possible stereoisomers. The biological activity of metaraminol is highly dependent on its stereochemistry. The clinically used form of metaraminol is the (-)-erythro isomer, also known as (1R, 2S)-metaraminol.

Quantitative Structure-Activity Relationship Data

A comprehensive understanding of the SAR of metaraminol requires quantitative data that correlates structural modifications with changes in biological activity. Unfortunately, a detailed public repository of binding affinities (Ki or Kd values) and functional potencies (EC50 or IC50 values) for a wide range of metaraminol analogs is not available.

To illustrate the principles of SAR for α1-adrenergic agonists, the following table presents representative data for norepinephrine, a key endogenous adrenergic agonist, and highlights the expected impact of structural features present in metaraminol.

| Compound | Adrenergic Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Key Structural Features |

| Norepinephrine | α1A | 100 | 50 | Catechol, β-hydroxyl, primary amine |

| α1B | 120 | 60 | ||

| α1D | 150 | 75 | ||

| Metaraminol (representative) | α1 | Potent | Potent | m-hydroxyl, β-hydroxyl, α-methyl, primary amine |

Note: Specific quantitative values for metaraminol are not provided due to the inaccessibility of the primary literature data. The table serves as an illustrative guide to the SAR principles.

Experimental Protocols

The determination of the SAR of metaraminol and its analogs relies on a combination of in vitro binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay measures the affinity of a compound for the α1-adrenergic receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

- Transfect a suitable cell line (e.g., HEK293) with the human α1A-adrenergic receptor gene.

- Culture the cells to a high density and harvest.

- Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

- Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

- In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin, typically at its Kd concentration).

- Add increasing concentrations of the unlabeled test compound (e.g., metaraminol).

- To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., phentolamine).

- Add the prepared cell membranes to initiate the binding reaction.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

- Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

- Wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

- Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP1) Accumulation Assay

This assay measures the functional agonist activity of a compound at the Gq-coupled α1-adrenergic receptor by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

1. Cell Culture and Plating:

- Use a cell line stably expressing the human α1A-adrenergic receptor (e.g., CHO-K1).

- Plate the cells in a 96-well plate and grow to confluence.

2. Assay Protocol:

- Wash the cells with a stimulation buffer.

- Add increasing concentrations of the test compound (e.g., metaraminol) to the wells.

- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor activation and IP1 accumulation.

- Lyse the cells by adding the detection reagents provided in a commercially available IP-One HTRF assay kit.

- Incubate the plate at room temperature to allow for the binding of the detection antibodies to IP1.

3. Data Analysis:

- Measure the HTRF (Homogeneous Time-Resolved Fluorescence) signal using a compatible plate reader.

- Plot the HTRF ratio against the logarithm of the test compound concentration.

- Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of metaraminol and a typical experimental workflow for its SAR evaluation.

Conclusion

References

An In-depth Technical Guide to the Chemical and Physical Properties of Metaraminol Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Metaraminol tartrate. It includes quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and analytical workflows to support research and development activities.

Chemical Identity and Properties

This compound is a sympathomimetic amine, chemically described as [R-(R,S)]-α-(1-aminoethyl)-3-hydroxybenzenemethanol [R-(R,R)]-2,3-dihydroxybutanedioate(1:1) (salt).[1] It is the bitartrate salt of metaraminol.[2]

| Identifier | Value | Source |

| IUPAC Name | 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | [3] |

| CAS Number | 33402-03-8 | [3][4][5][6][7] |

| Molecular Formula | C9H13NO2 • C4H6O6 (or C13H19NO8) | [3][4][5][6][8] |

| Molecular Weight | 317.29 g/mol | [3][4][7][9] |

| SMILES | C--INVALID-LINK--O)O">C@@HN.--INVALID-LINK--O)O">C@@H(C(=O)O)O | [3][10] |

| InChI Key | VENXSELNXQXCNT-IJYXXVHRSA-N | [5][6][9][10] |

Physical and Physicochemical Properties

This compound is a white, crystalline powder.[1][8]

| Property | Value | Source |

| Melting Point | 175-177 °C | [4] |

| Boiling Point | 357.9 °C at 760 mmHg | [4] |

| pKa | 8.6, 8.79 | [11][12][13] |

| Appearance | White, crystalline powder | [1][4][8] |

| Solubility | Freely soluble in water; Slightly soluble in alcohol; Practically insoluble in chloroform and ether. | [1][8] |

| DMF: 10 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 10 mg/ml. | [5][6] | |

| Stability | Stable for up to 378 days in pre-filled syringes at room temperature or refrigerated. | [14] |

| Stock solutions are stable for 6 months at -80°C and 1 month at -20°C. | [15] |

Mechanism of Action

Metaraminol is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure.[1] Its mechanism of action is twofold:

-

Direct Action : It acts as a direct agonist on α1-adrenergic receptors in vascular smooth muscle.[11][16][17] This activation of Gq-coupled protein receptors leads to an increase in intracellular calcium via the phospholipase C pathway, resulting in vasoconstriction.[11] It also has a mild direct effect on β1-adrenergic receptors, which can lead to a positive inotropic effect on the heart.[11][17]

-

Indirect Action : A significant part of its effect is indirect, where it stimulates the release of norepinephrine from intracytoplasmic stores in sympathetic nerve endings.[2][11] Metaraminol acts as a "false neurotransmitter," displacing norepinephrine from vesicles, which then acts on adrenergic receptors.[13][18]

The pressor effect begins one to two minutes after intravenous injection and lasts for about 20 to 60 minutes.[1]

References

- 1. drugs.com [drugs.com]

- 2. Metaraminol - Wikipedia [en.wikipedia.org]

- 3. Metaraminol Bitartrate | C13H19NO8 | CID 441414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metaraminol Bitartrate - Protheragen [protheragen.ai]

- 5. Metaraminol (tartrate) | CAS 33402-03-8 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 8. phebra.com [phebra.com]

- 9. Metaraminol Bitartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. GSRS [precision.fda.gov]

- 11. litfl.com [litfl.com]

- 12. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. droracle.ai [droracle.ai]

- 17. droracle.ai [droracle.ai]

- 18. derangedphysiology.com [derangedphysiology.com]

An In-Depth Technical Guide on the Alpha-1 Adrenergic Receptor Binding Affinity of Metaraminol Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a potent sympathomimetic amine used clinically for the prevention and treatment of acute hypotension, particularly in the context of anesthesia.[1][2] Its primary mechanism of action involves the stimulation of adrenergic receptors, leading to vasoconstriction and an increase in both systolic and diastolic blood pressure.[1][3] This guide provides a detailed examination of the binding affinity and pharmacology of Metaraminol tartrate at the alpha-1 (α1) adrenergic receptor, the principal target responsible for its pressor effects.

Metaraminol functions as a direct-acting α1-adrenergic receptor agonist.[1][3][4] It also exerts indirect effects by stimulating the release of norepinephrine from neuronal storage vesicles, which then acts on adrenergic receptors.[1][2][4] While it has mild beta-1 adrenergic effects, its action is predominantly at alpha-1 receptors.[3][5] Understanding the specific binding characteristics of Metaraminol to α1-receptor subtypes is crucial for elucidating its precise pharmacological profile and for the development of more selective therapeutic agents.

The α1-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are divided into three subtypes: α1A, α1B, and α1D.[6][7] These receptors are primarily coupled to the Gq heterotrimeric G protein, which, upon activation, initiates a signaling cascade leading to smooth muscle contraction.[6][8]

Binding Affinity Profile of Metaraminol

The affinity of a ligand for its receptor is a critical parameter that dictates its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. While specific Ki values for Metaraminol at distinct α1-adrenergic receptor subtypes are not extensively detailed in publicly available literature, its functional agonism is well-established. It is recognized as a potent α1-adrenergic receptor agonist that causes vasoconstriction.[1][3][9][10]

For context, the affinities of common α1-adrenergic ligands are presented below. These values are determined using radioligand binding assays, a gold-standard method for receptor pharmacology.[11][12]

Table 1: Binding Affinities (Ki, nM) of Reference Ligands at Human α1-Adrenergic Receptor Subtypes

| Compound | α1A-AR | α1B-AR | α1D-AR | Selectivity Profile |

|---|---|---|---|---|

| Prazosin | ~0.2 | ~0.3 | ~0.5 | Non-selective |

| RS 17053 | 8.6 (pKi) | 7.3 (pKi) | 7.1 (pKi) | α1A selective |

| (+)-Tamsulosin | High | Moderate | High | α1A/α1D selective |

| (-)-Tamsulosin | High | Moderate | High | α1A/α1D selective |

Note: Data synthesized from multiple sources for illustrative purposes.[13] pKi is the negative logarithm of the Ki value.

Metaraminol's primary effect is mediated through its agonism at these receptors, leading to the physiological responses detailed in the subsequent sections.[1]

Mechanism of Action and Signaling Pathways

Activation of α1-adrenergic receptors by Metaraminol initiates a well-defined intracellular signaling cascade. These receptors are coupled to the Gq/11 signaling pathway.[7]

The sequence of events is as follows:

-

Receptor Binding: Metaraminol binds to the α1-adrenergic receptor on the surface of vascular smooth muscle cells.[3]

-

Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq heterotrimeric G protein.[6]

-

Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq protein stimulates the enzyme Phospholipase C (PLC).[6][14]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][14]

-

Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of downstream effectors, ultimately resulting in smooth muscle contraction and vasoconstriction.[6][8] DAG, in concert with Ca2+, activates Protein Kinase C (PKC), which contributes to the contractile response.

Methodology: Determination of Binding Affinity

The binding affinity of compounds like Metaraminol is determined using competitive radioligand binding assays. This technique is considered the gold standard for quantifying receptor-ligand interactions.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the typical steps for determining the Ki of a test compound (e.g., Metaraminol) at α1-adrenergic receptors.

-

Membrane Preparation:

-

Cells or tissues expressing the α1-adrenergic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[15]

-

The homogenate is subjected to differential centrifugation to pellet the cell membranes.[11][15]

-

The final membrane pellet is resuspended in an appropriate assay buffer, and protein concentration is determined (e.g., using a BCA assay).[15]

-

-

Assay Incubation:

-

The assay is typically performed in a 96-well plate format.[15]

-

To each well, the following are added:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of a specific α1-adrenergic receptor radioligand (e.g., [3H]-prazosin).[16] Prazosin is a high-affinity, non-selective antagonist often used for this purpose.

-

Increasing concentrations of the unlabeled competing compound (the "test compound," e.g., Metaraminol).[12]

-

-

To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of a known, potent, unlabeled ligand.

-

The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[12][15]

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[15]

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.[11]

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing compound, generating a sigmoidal competition curve.

-

The concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value) is determined from this curve.[11]

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Metaraminol - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. litfl.com [litfl.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. litfl.com [litfl.com]

- 9. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 10. metaraminol [drugcentral.org]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of Metaraminol Tartrate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Metaraminol tartrate, a potent sympathomimetic agent. The information is intended for research and development purposes, offering detailed protocols and data to support scientific investigation.

Introduction

Metaraminol, chemically known as (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol, is a powerful sympathomimetic amine used pharmaceutically as its bitartrate salt.[1][2] It is primarily indicated for the prevention and treatment of acute hypotension, particularly in settings such as spinal anesthesia.[3] Metaraminol exerts its effects through a dual mechanism: it acts as a direct agonist on α1-adrenergic receptors and also indirectly stimulates the release of norepinephrine from neuronal storage vesicles.[1][3] This combined action leads to peripheral vasoconstriction and an increase in both systolic and diastolic blood pressure.[3]

This document details a common stereoselective synthetic pathway to this compound and outlines the analytical methods crucial for its characterization, ensuring purity, identity, and quality for research applications.

Synthesis of this compound

The synthesis of Metaraminol requires careful stereochemical control to obtain the desired (1R,2S) diastereomer, which possesses the highest biological activity. A common and effective strategy involves an asymmetric Henry reaction (nitroaldol reaction) followed by reduction and salt formation.

Synthesis Workflow Diagram

The overall synthetic process can be visualized as a three-step sequence starting from a protected 3-hydroxybenzaldehyde.

Caption: Stereoselective synthesis of this compound from a protected aldehyde.

Experimental Protocol: Stereoselective Synthesis

This protocol is a representative synthesis adapted from established patent literature.[4][5]

Step 1: Asymmetric Henry Reaction

-

Prepare a solution of a chiral ligand and copper(II) acetate in a suitable alcohol (e.g., 1-propanol) and stir until a deep blue color forms, indicating catalyst formation.

-

In a separate reaction vessel, create a suspension of 3-(benzyloxy)benzaldehyde (1 eq) in 1-propanol.

-

Cool the aldehyde suspension to a temperature between -20 °C and -60 °C.

-

Add the pre-formed chiral copper catalyst solution to the cooled aldehyde suspension.

-

After a brief mixing period, add nitroethane (approx. 5 eq) followed by the rapid addition of a base such as triethylamine (1 eq).

-

Allow the reaction to proceed at low temperature until completion, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).

-

Upon completion, quench the reaction with an acidic solution.

-

Perform an aqueous work-up and extract the product, (1R,2S)-1-(3-(benzyloxy)phenyl)-2-nitropropan-1-ol, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase, filter, and concentrate under reduced pressure to yield the crude nitroalkanol intermediate.

Step 2: Catalytic Hydrogenation (Reduction and Deprotection)

-

Dissolve the crude nitroalkanol intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a palladium on carbon catalyst (Pd/C, typically 5-10% w/w).

-

Subject the mixture to high-pressure hydrogenation (10-100 atm) in a suitable reactor.

-

Maintain the reaction at a temperature between 20 °C and 40 °C for 6-24 hours, or until the reduction of the nitro group and the hydrogenolysis of the benzyl protecting group are complete.[5]

-

After the reaction, carefully filter off the Pd/C catalyst.

-

Remove the solvent under reduced pressure to obtain the crude Metaraminol free base as a glassy solid.[5]

Step 3: Salt Formation and Purification

-

Prepare a saturated solution of L-(+)-tartaric acid (approx. 1 eq) in methanol.[5]

-

Dissolve the crude Metaraminol free base in methanol and add it to the tartaric acid solution.[5]

-

A solid precipitate of this compound will form. The precipitation can be enhanced by partially removing the solvent under reduced pressure.

-

Isolate the crude this compound by filtration.[5]

-

Perform a final purification by recrystallizing the crude product from absolute ethanol to yield pure this compound.[5]

Synthesis Data Summary

The following table summarizes typical parameters for the synthesis process. Yields and excesses are highly dependent on the specific chiral catalyst and conditions used.

| Parameter | Value/Condition | Reference |

| Starting Material | 3-(Benzyloxy)benzaldehyde | [6] |

| Key Reagents | Nitroethane, Chiral Copper Catalyst, Triethylamine | [4] |

| Reduction Catalyst | Palladium on Carbon (Pd/C) | [4] |

| Salifying Agent | L-(+)-Tartaric Acid | [4][5] |

| Typical Yield | 35-70% (Final Crystallized Product) | [5] |

| Stereochemical Purity | High enantiomeric and diastereomeric excess | [4] |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed.

Characterization Workflow Diagram

The analytical workflow ensures a comprehensive evaluation of the final product.

Caption: A typical analytical workflow for the characterization of this compound.

Experimental Protocols: Characterization

3.2.1 High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine purity, quantify related substances, and confirm chiral identity.

-

Protocol for Purity (RP-HPLC):

-

Column: Phenomenex Gemini C18 (4.6 mm x 250 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.03% sodium hexanesulfonate, pH adjusted to 3.0 with phosphoric acid) in a 20:80 ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV detector set at 272 nm for content assay and 220 nm for related substances.

-

Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a concentration within the linear range (e.g., 12.5-75.0 µg/mL).

-

Analysis: Inject 20 µL and integrate the peak areas to calculate purity and the percentage of any impurities.

-

-

Protocol for Chiral Purity:

-

Column: A bonded chiral stationary phase, such as amylose-tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK AD-H).

-

Mobile Phase: A mixture of n-hexane, anhydrous ethanol, and isopropylamine (e.g., 80:20:0.2 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 220 nm.

-

Analysis: Inject the sample and confirm the retention time against a reference standard of the (1R,2S) isomer. The separation should be sufficient to resolve all four possible stereoisomers.

-

3.2.2 Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the Metaraminol free base and identify impurities.

-

Protocol (LC-MS):

-

Utilize an HPLC system coupled to a mass spectrometer (e.g., Q/TOF-MS).

-

Employ chromatographic conditions similar to the purity analysis to separate the main component from impurities.

-

Set the mass spectrometer to a positive electrospray ionization (ESI+) mode.

-

Acquire mass spectra over a range that includes the expected molecular ion of the Metaraminol free base (m/z 168.10 for [M+H]⁺).

-

For impurity identification, perform tandem MS (MS/MS) to obtain fragmentation patterns that can aid in structure elucidation.

-

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide definitive structural elucidation.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

-

¹H NMR: Acquire a proton NMR spectrum. The spectrum should show signals corresponding to the aromatic protons, the two methine protons, and the methyl group of Metaraminol, as well as a signal for the two equivalent methine protons of the tartrate counterion.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in both the Metaraminol and tartrate molecules.

-

3.2.4 Infrared (IR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Protocol:

-

Acquire an IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Analyze the spectrum for characteristic absorption bands corresponding to O-H (alcohol and phenol), N-H (amine), C-H (aliphatic and aromatic), C=C (aromatic), and C-O bonds.

-

Summary of Characterization Data

The following tables summarize the expected analytical data for this compound.

Table 1: Physicochemical and Chromatographic Data

| Parameter | Expected Value | Reference |

|---|---|---|

| Appearance | White crystalline powder | |

| Melting Point | 175-177 °C | [3] |

| Solubility | Freely soluble in water, slightly soluble in alcohol | |

| Molecular Formula | C₁₃H₁₉NO₈ | |

| Molecular Weight | 317.29 g/mol | |

| HPLC Purity | ≥98% | |

| HPLC Chiral Purity | ≥99% (1R,2S isomer) |

| MS (ESI+) m/z | 168.10 [M(free base)+H]⁺ | |

Table 2: Spectroscopic Data (¹H NMR) Note: Data below is for the Metaraminol free base in CD₃OD. The tartrate salt spectrum in D₂O will show an additional singlet for the tartrate protons and may exhibit slight chemical shift variations.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.70 - 7.15 | m |

| Benzylic CH-OH | 4.37 | d |

| Aliphatic CH-NH₂ | 3.00 | dq |

| Methyl CH₃ | 1.05 | d |

| Tartrate CH-OH (in salt) | ~4.4 | s |

Table 3: Spectroscopic Data (¹³C NMR and IR) Note: Specific experimental data from the searched literature is limited. The expected signals are based on the known chemical structure.

| Technique | Parameter | Expected Signals/Regions |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Metaraminol: Aromatic (110-160), CH-OH (~75), CH-NH₂ (~55), CH₃ (~15). Tartrate: C=O (~175), CH-OH (~73). |

| FT-IR | Wavenumber (cm⁻¹) | Broad O-H stretch (~3600-3200), N-H bend (~1600), Aromatic C=C stretch (~1500-1400), C-O stretch (~1200-1000). |

Mechanism of Action

Metaraminol functions as a potent vasopressor through a dual mechanism involving both direct and indirect sympathomimetic actions.

-

Direct α1-Adrenergic Agonism: Metaraminol directly binds to and activates α1-adrenergic receptors located on vascular smooth muscle. These receptors are Gq protein-coupled.

-

Signaling Cascade: Activation of the Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.

-

Vasoconstriction: The elevated cytosolic Ca²⁺ concentration leads to the contraction of smooth muscle cells, resulting in peripheral vasoconstriction and an increase in systemic vascular resistance and blood pressure.

-

Indirect Action: In addition to its direct effects, Metaraminol acts as a false neurotransmitter, displacing norepinephrine from storage vesicles in sympathetic nerve endings.[1] This increases the concentration of norepinephrine in the synaptic cleft, which then acts on adrenergic receptors to further enhance the vasoconstrictor response.

Signaling Pathway Diagram

Caption: Direct and indirect signaling pathways for Metaraminol's vasoconstrictor effect.

References

- 1. US10087136B2 - Process for the preparation of Metaraminol - Google Patents [patents.google.com]

- 2. EP3199516A1 - Process for the preparation of metaraminol - Google Patents [patents.google.com]

- 3. epdf.pub [epdf.pub]

- 4. EP3199516B1 - Process for the preparation of metaraminol - Google Patents [patents.google.com]

- 5. US20170210696A1 - Process for the Preparation of Metaraminol - Google Patents [patents.google.com]

- 6. AU2017200463B2 - The process for the preparation of metaraminol - Google Patents [patents.google.com]

Methodological & Application

GC-MS Analysis of Metaraminol Tartrate in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaraminol is a potent sympathomimetic amine utilized for the management of acute hypotension. Its analysis in biological matrices is crucial for pharmacokinetic studies, toxicological investigations, and clinical monitoring. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the quantification of Metaraminol. However, due to its polar nature, direct analysis is challenging, necessitating a derivatization step to enhance volatility and improve chromatographic performance. This document provides detailed application notes and protocols for the GC-MS analysis of Metaraminol tartrate in biological samples, focusing on an extractive acetylation method that ensures high recovery and reliable quantification.

Principle

The analytical method is based on the derivatization of Metaraminol through extractive acetylation, followed by detection and quantification using GC-MS. The inherent polarity of Metaraminol, attributed to its hydroxyl and amine functional groups, results in poor chromatographic peak shape and low recovery with conventional extraction techniques. Acetylation of these functional groups with a reagent such as acetic anhydride converts the analyte into a less polar and more volatile derivative, making it amenable to GC-MS analysis. This procedure, combined with the high selectivity and sensitivity of mass spectrometry, allows for accurate and precise measurement of Metaraminol in complex biological matrices like urine and plasma. Norphenylephrine is recommended as a suitable internal standard to ensure the accuracy of quantification.

Experimental Protocols

Sample Preparation: Extractive Acetylation

This protocol is optimized for the extraction and derivatization of Metaraminol from urine samples.

Reagents and Materials:

-

This compound standard

-

Norphenylephrine hydrochloride (Internal Standard)

-

Acetic anhydride

-

Potassium carbonate (K₂CO₃)

-

Organic solvent (e.g., Ethyl Acetate or a mixture of Chloroform and Isopropanol)

-

Sodium sulfate (anhydrous)

-

Conical centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Aliquoting: To a 15 mL conical centrifuge tube, add 1-2 mL of the biological sample (e.g., urine).

-

Internal Standard Spiking: Add a known concentration of the Norphenylephrine internal standard to the sample.

-

Alkalinization: Add 0.5 mL of saturated potassium carbonate solution to the sample to adjust the pH. Vortex for 30 seconds.

-

Derivatization and Extraction:

-

Add 100 µL of acetic anhydride and 4 mL of the extraction solvent (e.g., Ethyl Acetate).

-

Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and reaction.

-

-

Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic solvent to remove any residual water.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried residue in 50-100 µL of a suitable solvent (e.g., Ethyl Acetate) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of acetylated Metaraminol and Norphenylephrine. Note: These values are illustrative and should be determined experimentally during method validation.

| Analyte (Acetylated) | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Metaraminol | ~10.5 | 162 | 120, 77 | 1 - 5 | 5 - 15 | >90[1][2] |

| Norphenylephrine (IS) | ~11.2 | 176 | 107, 77 | - | - | - |

LOD: Limit of Detection LOQ: Limit of Quantification IS: Internal Standard

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of Metaraminol in biological samples.

Derivatization Reaction

The diagram below shows the chemical reaction for the acetylation of Metaraminol.

Discussion

The extractive acetylation GC-MS method provides a reliable and sensitive approach for the determination of Metaraminol in biological samples. The derivatization step is critical for achieving the necessary volatility and thermal stability for gas chromatography. The use of an internal standard such as Norphenylephrine is essential to compensate for variations in extraction efficiency and instrument response, thereby ensuring the accuracy of the quantitative results.

Method validation should be performed according to established guidelines, including the assessment of linearity, precision, accuracy, and the determination of the limit of detection (LOD) and limit of quantification (LOQ). The provided protocols and parameters serve as a robust starting point for the development and validation of a GC-MS method for Metaraminol analysis in a research or clinical setting.

References

Protocol for inducing hypotension with Metaraminol in animal models

Application Notes and Protocols for Metaraminol in Animal Models

A Crucial Clarification on the Pharmacological Action of Metaraminol

Metaraminol is a sympathomimetic amine that functions as a potent vasopressor. Its primary clinical and experimental application is the treatment and prevention of hypotension , not its induction. The pharmacological mechanism of Metaraminol involves increasing blood pressure through vasoconstriction. Therefore, a protocol to induce hypotension with Metaraminol would be inconsistent with its known mechanism of action.

This document provides comprehensive application notes and a detailed protocol for the scientifically established use of Metaraminol: the management of hypotension in animal models. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Metaraminol exerts its pressor effects through a dual mechanism:

-

Direct Action: It directly stimulates α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance, which in turn elevates both systolic and diastolic blood pressure.[1][2][3] It also has a mild β-agonist effect.[1]

-

Indirect Action: Metaraminol triggers the release of endogenous norepinephrine from sympathetic nerve endings, further enhancing its vasoconstrictive effects.[1][3][4]

The onset of action is rapid, typically within 1-2 minutes following intravenous administration, with the effects lasting for 20 to 60 minutes.[1][4]

Signaling Pathway of Metaraminol

Caption: Signaling pathway of Metaraminol leading to vasoconstriction.

Quantitative Data from Animal Studies

The following table summarizes dosages and effects of Metaraminol used to treat hypotension in various animal models.

| Animal Model | Condition | Route of Administration | Metaraminol Dosage | Key Outcome (Effect on Blood Pressure) |

| Miniature Pigs | Septic Shock | Intravenous (IV) Infusion | Initial dose: 1 µg/kg/min, titrated up by 1 unit every 10 min. Mean dose: 3.00 ± 1.73 µg/kg/min. | Restored and maintained Mean Arterial Pressure (MAP) ≥ 65 mmHg, comparable to norepinephrine.[5][6] |

| Dogs | Endotoxin-induced hypotension | Not specified | Not specified | Effective in managing hypotension.[7] |

| Dogs | Anesthesia-induced hypotension | IV Infusion | Not specified in abstract | Successfully reversed severe hypotensive crisis.[8][9] |

| Dogs | Halothane Anesthesia | Continuous IV Infusion | 2 and 5 µg/kg/min | Maintained stable intraocular and blood pressure.[10] |

| Horses | Isoflurane and Dexmedetomidine Anesthesia | IV Infusion | Titrated from 1, 2, and 4 µg/kg/min | Reversed hypotension at 4 µg/kg/min, increasing MAP by 74 mmHg.[10][11] |

| Rats | Normotensive | Subcutaneous (SC) Injection | 1 or 2 mg (single dose) or 0.5 mg (3x daily) | Caused hypertension (used to study renal and vascular lesions from high blood pressure).[12] |

| Rats | Normotensive | Not specified | 400 µg/kg (bolus) | Resulted in an extreme pressor response.[13] |

Experimental Protocol: Reversal of Anesthesia-Induced Hypotension in a Pig Model

This protocol provides a detailed methodology for treating hypotension induced by anesthetics in a pig model, based on findings from related studies.[5][6]

1. Animal Preparation and Baseline Monitoring

-

Animal Model: Guizhou miniature pigs (or other suitable swine model), fasted overnight with free access to water.

-

Anesthesia: Induce anesthesia with an appropriate agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane) known to cause hypotension.

-

Instrumentation:

-

Place a central venous catheter for drug administration and a femoral arterial line for continuous blood pressure monitoring.

-

Monitor vital signs including heart rate (HR), electrocardiogram (ECG), and oxygen saturation (SpO2).

-

-

Stabilization: Allow the animal to stabilize after instrumentation. Record baseline hemodynamic parameters, including systolic, diastolic, and mean arterial pressure (MAP) for at least 30 minutes.

2. Induction of Hypotension

-

Induce a controlled hypotensive state by adjusting the concentration of the inhalant anesthetic. A target MAP of <65 mmHg is typically used to define hypotension in this model.

-

Maintain this hypotensive state for a predetermined period (e.g., 30 minutes) to ensure a stable baseline of hypotension before intervention.

3. Metaraminol Administration

-

Preparation: Prepare a Metaraminol infusion by diluting it in 0.9% saline or 5% glucose to a final concentration of 0.5 mg/mL.[14]

-

Administration:

-

Administer Metaraminol via a syringe driver through the central venous line.

-

Initiate a continuous intravenous infusion at a starting dose of 1 µg/kg/min.[5]

-

-

Titration:

-

Monitor MAP continuously. If the target MAP (≥65 mmHg) is not achieved within 10 minutes, increase the infusion rate by 1 µg/kg/min.

-

Continue to titrate the dose every 10 minutes until the target MAP is reached and maintained.

-

Once the target MAP is stable, maintain the effective infusion dose.

-

4. Monitoring and Data Collection

-

Continuously record MAP, systolic and diastolic blood pressure, and heart rate throughout the experiment.

-

Collect data at regular intervals (e.g., every 5-10 minutes) for the duration of the Metaraminol infusion.

-

Monitor for any adverse effects such as significant reflex bradycardia or arrhythmias.[1][14]

5. Weaning and Recovery

-

After the experimental period, gradually reduce the Metaraminol infusion rate. Abrupt withdrawal can cause rebound hypotension.[14]

-

Discontinue the infusion once blood pressure remains stable without vasopressor support.

-

Follow appropriate post-operative care and recovery procedures as per institutional guidelines.

Experimental Workflow Diagram

Caption: Experimental workflow for reversing hypotension with Metaraminol.

References

- 1. litfl.com [litfl.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. safercare.vic.gov.au [safercare.vic.gov.au]

- 5. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hemodynamic effects of vasopressor agent (metaraminol) on hypotension in dogs produced by endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [researchportal.murdoch.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. ojs.pubvet.com.br [ojs.pubvet.com.br]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Experimental Production of Renal and Vascular Lesions with Metaraminol | MDedge [mdedge.com]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. Metaraminol (Critical Care Formulary) | Right Decisions [rightdecisions.scot.nhs.uk]

Application Notes and Protocols for the Use of Metaraminol Tartrate in Septic Shock Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension and organ dysfunction. Vasopressors are a cornerstone of septic shock management, aimed at restoring mean arterial pressure (MAP) and ensuring adequate organ perfusion. Metaraminol tartrate is a sympathomimetic amine that primarily acts as a direct α1-adrenergic receptor agonist, causing peripheral vasoconstriction.[1][2] It also has indirect effects through the release of endogenous norepinephrine.[2] While used in clinical settings for acute hypotension, its application and detailed effects in preclinical rodent models of septic shock are not extensively documented in currently available literature.[3]

These application notes provide a comprehensive overview based on the known mechanisms of Metaraminol, established rodent models of sepsis, and data extrapolated from a relevant large animal (porcine) septic shock study.

Mechanism of Action and Signaling Pathway

Metaraminol exerts its pressor effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle.[1][4] This initiates a signaling cascade that leads to vasoconstriction and an increase in systemic vascular resistance, thereby elevating blood pressure.[1][4] At lower doses, it may also exhibit mild β1-adrenergic receptor activity, potentially increasing cardiac contractility.[1]

The primary signaling pathway is as follows:

-

Receptor Binding: Metaraminol binds to the α1-adrenergic receptor, a Gq protein-coupled receptor (GPCR).[4]

-

G-Protein Activation: This binding activates the Gq alpha subunit.

-

PLC Activation: The activated Gq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4]

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the contraction of vascular smooth muscle, resulting in vasoconstriction.[4]

Data Presentation

Table 1: Hemodynamic Parameters in a Porcine Septic Shock Model [6]

| Parameter | Metaraminol Group | Norepinephrine Group | p-value |

| Mean Arterial Pressure (MAP) at 3h (mmHg) | Maintained ≥ 65 | Maintained ≥ 65 | No significant difference |

| Heart Rate at Shock (beats/min) | 196 ± 24 | 188 ± 32 | No significant difference |

| Heart Rate at 3h post-treatment (beats/min) | 168 ± 26 | 176 ± 43 | No significant difference |

| Cardiac Output (CO) at 3h | No significant change | No significant change | No significant difference |

| Central Venous Pressure (CVP) at 3h | No significant change | No significant change | No significant difference |

Table 2: Dosing and Renal Function in a Porcine Septic Shock Model [5][6]

| Parameter | Metaraminol Group | Norepinephrine Group |

| Mean Dose to Maintain MAP ≥ 65 mmHg | 3.00 ± 1.73 µg·kg⁻¹·min⁻¹ | 0.38 ± 0.13 µg·kg⁻¹·min⁻¹ |

| Calculated Dose Equivalence Ratio (Met:NE) | 6 : 1 | 6 : 1 |

| Creatinine at 3h | Significantly lower | Higher than Metaraminol |

| Renal Tubular Injury Score | 2.2 ± 0.45 | 1.8 ± 0.84 |

Note: Data is presented as mean ± standard deviation where applicable. The study concluded that Metaraminol has a similar pressor effect to norepinephrine but may be associated with less severe kidney injury in this model.[5][6][7]

Experimental Protocols

The following protocols are synthesized from standard, widely accepted methods for inducing septic shock in rodents and a therapeutic approach adapted from the aforementioned porcine study.[6][8][9]

Rodent Model of Septic Shock: Cecal Ligation and Puncture (CLP)

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human abdominal sepsis.[8][10]

Materials:

-

Male or female mice (e.g., C57BL/6) or rats (e.g., Wistar, Sprague-Dawley)

-

Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)[9]

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 2-0 silk for ligation, 4-0 nylon for closure)[11]

-

Sterile needle (e.g., 21-gauge)[11]

-

Analgesic (e.g., buprenorphine)

-

Warming pad

Procedure:

-

Anesthetize the rodent and confirm the depth of anesthesia.[9]

-

Shave and sterilize the abdominal area.

-

Perform a 1-2 cm midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve. The percentage of cecum ligated can be adjusted to modulate the severity of sepsis.[10]

-

Puncture the ligated cecum once or twice with a sterile needle. A small amount of fecal matter can be extruded to ensure patency.[9]

-

Return the cecum to the peritoneal cavity.

-

Close the peritoneum and skin in layers.[11]

-

Administer fluid resuscitation (e.g., 30-50 mL/kg sterile saline, subcutaneously) and analgesia immediately post-surgery.

This compound Administration Protocol

This protocol is an adaptation for rodents based on the principles of the porcine study.[6] Continuous infusion via a catheterized vessel (e.g., jugular vein) is the preferred method for maintaining stable hemodynamics.

Preparation of Metaraminol Infusion:

-

This compound is available in vials, typically at a concentration of 10 mg/mL.

-

Dilute the stock solution in a sterile vehicle (e.g., 5% dextrose or saline) to a final concentration suitable for rodent infusion pumps (e.g., 0.05 mg/mL).

Administration Procedure:

-

Induction of Septic Shock: Following the CLP procedure, monitor the animal for signs of septic shock. This is typically characterized by a significant drop in Mean Arterial Pressure (MAP). In the porcine study, treatment was initiated when MAP remained below 65 mmHg for 30 minutes.[6] A similar threshold should be established for the specific rodent model.

-

Initiation of Infusion: Once septic shock is established, begin the continuous intravenous infusion of this compound.

-

Dosing:

-

Starting Dose: Based on the porcine data, an initial dose can be estimated. Given the dose ratio of approximately 6:1 with norepinephrine, a starting infusion rate could be in the range of 1-3 µg·kg⁻¹·min⁻¹.[6]

-

Titration: The infusion rate should be titrated every 10-15 minutes to achieve and maintain the target MAP (e.g., ≥ 65 mmHg).

-

-

Monitoring: Continuously monitor hemodynamic parameters, including MAP, heart rate, and respiratory rate. Collect blood samples at predetermined time points to analyze for biomarkers of organ injury (e.g., creatinine, lactate) and inflammation (e.g., cytokines).

References

- 1. droracle.ai [droracle.ai]

- 2. Sepsis - severe - vasopressors [emed.ie]

- 3. The Use of Metaraminol as a Vasopressor in Critically Unwell Patients: A Narrative Review and a Survey of UK Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]

- 11. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Metaraminol Tartrate Dose Preparation for In Vivo Experiments

Introduction

Metaraminol tartrate is a potent sympathomimetic amine used in research and clinical settings to treat hypotension.[1][2] It functions as a vasoconstrictor by acting on adrenergic receptors.[3][4] For researchers, accurate and sterile preparation of this compound is critical for obtaining reliable and reproducible results in in vivo experiments. These application notes provide a comprehensive guide to its mechanism of action, dose preparation, and handling for animal studies.

Mechanism of Action

Metaraminol exerts its pressor effects through a dual mechanism:

-

Direct Action : It is a potent agonist for α1-adrenergic receptors, which are Gq protein-coupled receptors located on vascular smooth muscle.[3][5][6] Activation of these receptors initiates a signaling cascade through phospholipase C, leading to increased intracellular calcium and subsequent smooth muscle contraction and vasoconstriction.[5] It also has a mild direct agonist effect on β1-adrenergic receptors.[6][7]

-

Indirect Action : Metaraminol stimulates the release of norepinephrine from intracytoplasmic stores in sympathetic nerve endings.[1][4][5] It acts as a "false neurotransmitter," displacing norepinephrine from neuronal vesicles, which then acts on adrenergic receptors.[7]

The primary physiological outcomes are increased peripheral vascular resistance, leading to a rise in both systolic and diastolic blood pressure.[3][5][8]

Signaling Pathway of this compound

References

- 1. Metaraminol | C9H13NO2 | CID 5906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. safercare.vic.gov.au [safercare.vic.gov.au]

- 5. litfl.com [litfl.com]

- 6. droracle.ai [droracle.ai]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. drugs.com [drugs.com]

Application Note: Chiral Separation of Metaraminol Tartrate Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metaraminol, an adrenergic agonist, possesses two chiral centers, resulting in four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The (1R,2S)-isomer is the pharmacologically active form, metaraminol. The stereoisomers of a drug can exhibit significant differences in pharmacological activity, and regulatory agencies require the stereoisomeric composition of chiral drugs to be well-characterized. This application note presents a detailed protocol for the chiral separation of Metaraminol tartrate stereoisomers using High-Performance Liquid Chromatography (HPLC), providing a robust method for the quality control and analysis of this pharmaceutical compound.

Experimental Protocol

This protocol is based on a method developed for the separation and detection of Metaraminol bitartrate and its isomers.[1]

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Column: A bonded chiral chromatographic column with silica gel covalently bonded to amylose-tris(3,5-dimethylphenylcarbamate) as the stationary phase is recommended.[1]

-

Chemicals and Reagents:

-

n-Hexane (HPLC grade)

-

Anhydrous ethanol (HPLC grade)

-

Isopropylamine (HPLC grade)

-

This compound reference standard and sample.

-

2. Chromatographic Conditions

-

Mobile Phase: A mixture of n-hexane, anhydrous ethanol, and isopropylamine.[1] The recommended volumetric ratio is in the range of (60-95):(5-30):(0.05-0.5) for n-hexane:anhydrous ethanol:isopropylamine.[1] A preferred ratio is 80:20:0.2 (v/v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV detection at a wavelength of 272 nm.

-

Injection Volume: 10 µL.

3. Sample Preparation

-

Standard Solution: Prepare a standard solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Sample Solution: Prepare the sample solution by dissolving the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Procedure

-

System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Data Acquisition: Acquire the chromatograms and record the retention times and peak areas for each stereoisomer.

-

Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times relative to the standard. Calculate the percentage of each stereoisomer in the sample.

Data Presentation

The following table summarizes representative chromatographic data for the chiral separation of this compound stereoisomers.

| Stereoisomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

| (1R,2R)-isomer | 8.5 | 24.8 | - |

| (1S,2S)-isomer | 10.2 | 25.1 | 2.1 |

| (1S,2R)-isomer | 12.1 | 24.9 | 2.5 |

| (1R,2S)-Metaraminol | 14.5 | 25.2 | 3.0 |

Note: The retention times and resolutions are illustrative and may vary depending on the specific column and system conditions.

Visualization of the Experimental Workflow

Caption: Workflow for the chiral separation of this compound stereoisomers by HPLC.